2-(dimethylamino)-1,3-thiazole-4-carboxamide

LSD1 inhibition Epigenetics Thiazole carboxamide SAR

2-(Dimethylamino)-1,3-thiazole-4-carboxamide is a low-molecular-weight (171.22 g/mol) heterocyclic building block belonging to the 2-aminothiazole-4-carboxamide class. Its computed physicochemical properties include an XLogP3-AA of 0.6, a topological polar surface area of 87.5 Ų, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C6H9N3OS
Molecular Weight 171.2
CAS No. 2059949-46-9
Cat. No. B6274251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(dimethylamino)-1,3-thiazole-4-carboxamide
CAS2059949-46-9
Molecular FormulaC6H9N3OS
Molecular Weight171.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-1,3-thiazole-4-carboxamide (CAS 2059949-46-9): Procurement-Relevant Chemical Identity and Baseline Properties


2-(Dimethylamino)-1,3-thiazole-4-carboxamide [1] is a low-molecular-weight (171.22 g/mol) heterocyclic building block belonging to the 2-aminothiazole-4-carboxamide class. Its computed physicochemical properties include an XLogP3-AA of 0.6, a topological polar surface area of 87.5 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is commercially available from multiple suppliers in purities ranging from 95% to 98% .

Why Generic Substitution of 2-(Dimethylamino)-1,3-thiazole-4-carboxamide (CAS 2059949-46-9) Is Not Supported by Current Evidence


Within the 2-aminothiazole-4-carboxamide family, minor structural modifications—such as replacing the 2-dimethylamino group with a primary amine, a cyclic amine, or extending the carboxamide—can drastically alter target engagement profiles, as demonstrated for LSD1 and mGluR5 programs [1]. However, for CAS 2059949-46-9 specifically, only very weak and non-selective biological activity has been reported (IC50 > 55 µM in multiple assays) , and no high-quality comparative data versus defined analogs were found. Consequently, a data-driven procurement decision favoring this specific compound over close analogs cannot currently be made on the basis of publicly available evidence.

Quantitative Differentiation Evidence for 2-(Dimethylamino)-1,3-thiazole-4-carboxamide (CAS 2059949-46-9) Versus Close Analogs


Weak, Non-Selective Inhibition Profile Contrasts with Low-Nanomolar 2-Aminothiazole LSD1 Inhibitors

In two HTS counter-screens, 2-(dimethylamino)-1,3-thiazole-4-carboxamide displayed IC50 values > 55.69 µM and was classified as inactive . In contrast, structurally related 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide derivatives have been reported with DHFR IC50 values as low as 0.06 µM . This >900-fold difference suggests the 2-dimethylamino substitution pattern alone does not confer potent target engagement.

LSD1 inhibition Epigenetics Thiazole carboxamide SAR

Absence of Enabling mGluR5 Antagonist Data Compared to Patented 2-Substituted Thiazole-4-carboxamides

Patent WO2006074884A1 exemplifies numerous 2-substituted thiazole-4-carboxamides as mGluR5 antagonists with defined activity ranges [1]; however, the specific 2-(dimethylamino) analog is neither exemplified nor characterized in the patent or associated literature. By contrast, lead compounds in this series are reported to possess mGluR5 antagonist activity in the sub-micromolar range [1].

mGluR5 CNS drug discovery Thiazole carboxamide

Physicochemical Property Differentiation: High TPSA and Low cLogP for Fragment-Based Screening

The compound has a TPSA of 87.5 Ų and XLogP3-AA of 0.6 [1], placing it well within fragment-like property space (MW < 200, clogP < 1). Compared to the broader 2-aminothiazole-4-carboxamide class where many analogs exceed MW 250 and clogP 2, this compound offers superior aqueous solubility potential, making it more suitable for fragment-based screening campaigns.

Fragment-based drug discovery Physicochemical properties Lead-likeness

Evidence-Backed Application Scenarios for 2-(Dimethylamino)-1,3-thiazole-4-carboxamide (CAS 2059949-46-9)


Negative Control for 2-Aminothiazole-4-carboxamide Inhibitor Programs

Given its demonstrated inactivity (IC50 > 55 µM) against at least two human targets , this compound can serve as a chemically matched negative control in assays designed to validate the on-target activity of more potent 2-aminothiazole-4-carboxamide derivatives.

Fragment Library Member for SPR/NMR Screening

Its fragment-like size (MW 171.22), balanced hydrophilicity (XLogP3 0.6), and acceptable TPSA (87.5 Ų) [1] make it a suitable addition to fragment screening libraries, where its thiazole core can serve as a validated starting point for fragment growing or linking strategies.

Synthetic Intermediate for 2-Substituted Thiazole SAR Exploration

The free carboxamide group at position 4 enables straightforward derivatization. As demonstrated in patent WO2006074884A1 [2], 2-substituted thiazole-4-carboxamides are versatile intermediates for constructing mGluR5 antagonist libraries; this compound could serve as a minimalist starting material for parallel amide coupling reactions.

Procurement as a Physicochemical Benchmark for Thiazole Optimization Programs

With a TPSA of 87.5 Ų and XLogP3 of 0.6, this compound defines the lower boundary of lipophilicity and the upper boundary of polarity achievable while retaining a 2-(dimethylamino)-thiazole-4-carboxamide scaffold. Medicinal chemistry teams can use it as a baseline for vector exploration without excessive property inflation [1].

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